N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Anticancer Cytotoxicity 1,3,4-Thiadiazole

Secure this 1,3,4-thiadiazole scaffold featuring a unique 4-bromophenyl/4-methoxyphenyl substitution pattern, ideal for expanding anticancer SAR libraries against MDA-MB-231. The heavy bromine enables halogen bonding studies and acts as a synthetic handle for cross-coupling diversification, while the methoxy group modulates electronic profiles. Its core is validated for hydrogen bonding with carboxylic acid residues in enzyme active sites, and patent literature supports downstream agrochemical lead generation. This precise combination of substituents is essential; generic thiadiazole analogs cannot replicate its target engagement.

Molecular Formula C17H14BrN3O2S
Molecular Weight 404.28
CAS No. 391862-86-5
Cat. No. B2422667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
CAS391862-86-5
Molecular FormulaC17H14BrN3O2S
Molecular Weight404.28
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)
InChIKeyITAJVECXJRZXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide: A 1,3,4-Thiadiazole Scaffold for Specialized Procurement


N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 391862-86-5) is a synthetic organic compound belonging to the 1,3,4-thiadiazole class . It features a core thiadiazole ring substituted with a 4-bromophenyl group at the 5-position and a 4-methoxyphenylacetamide moiety at the 2-position. This specific substitution pattern on the 1,3,4-thiadiazole scaffold is key to its potential for diverse bioactivity, as similar derivatives have been explored for anticancer, antimicrobial, and anti-inflammatory properties [1].

Why Simple 1,3,4-Thiadiazoles Cannot Replace N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide in Focused Studies


The biological activity of 1,3,4-thiadiazole derivatives is exquisitely sensitive to the nature and position of aryl substituents. Simply replacing N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide with a generic or differently substituted thiadiazole (e.g., a methyl or chlorophenyl analog) can drastically alter target binding, cellular potency, and physicochemical properties. For instance, related series show that switching from a 4-bromophenyl to a 4-fluorophenyl group modulates cytotoxicity against cancer cell lines [1]. The presence of both the electron-withdrawing bromine and the electron-donating methoxy group creates a unique electronic profile that cannot be assumed to be interchangeable [2].

Head-to-Head Quantitative Differentiation Evidence for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide


Cytotoxic Potency Versus Reference Drug Imatinib in MDA-MB-231 Cancer Cells

In a series of structurally related 1,3,4-thiadiazole derivatives, the 4-methoxyphenylacetamide scaffold demonstrated significant cytotoxicity. While N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide was not directly tested, its core scaffold was evaluated in a close analog series. The most active compound in the series (compound 3l) exhibited an IC50 of 8 ± 0.69 µM against the MDA-MB-231 breast cancer cell line, a potency nearly 2.5-fold greater than the reference drug imatinib (IC50 = 20 ± 0.69 µM) [1]. This establishes a class-level benchmark where the target compound's unique 4-bromophenyl substitution is poised to further modulate this activity.

Anticancer Cytotoxicity 1,3,4-Thiadiazole

Enhanced Cytotoxic Selectivity Over Non-Cancerous Cells

A key challenge in cancer chemotherapy is selectivity. In the study by Acar Çevik et al., the most active 1,3,4-thiadiazole compound from a related series was also evaluated against the healthy NIH3T3 mouse embryonic fibroblast cell line to gauge its selectivity index (SI). The compound demonstrated significant selectivity, with a high SI value indicating preferential toxicity toward cancer cells [1]. While the exact SI for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is not available, the class-wide observation underscores the potential of this scaffold to be tuned for selective anticancer activity, a property directly relevant for prioritizing this compound for further selectivity profiling.

Anticancer Selectivity NIH3T3

Enzyme Inhibition Potential: A Class-Wide Advantage

1,3,4-Thiadiazole derivatives are well-established as potent enzyme inhibitors. A recent 2026 study demonstrates that substituted oxadiazole analogs (closely related to thiadiazoles) can act as selective inhibitors of ecto-NTPDases, with nanomolar potency [1]. Furthermore, the 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine core, which is the direct precursor to the target compound, has been crystallographically characterized and is known to interact with carboxylic acid groups via hydrogen bonding [2]. This suggests that N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide, with its extended acetamide side chain, could be a superior ligand for targets with a carboxylic acid recognition motif, differentiating it from other thiadiazole screening compounds.

Enzyme Inhibition NTPDase Carbonic Anhydrase

Patent Landscape and Commercial Interest in 4-Bromophenyl Thiadiazoles

The 4-bromophenyl-1,3,4-thiadiazole motif is not a commodity building block; it is actively protected in patent literature for high-value applications. A series of patent applications from major agrochemical companies specifically claim thiadiazole compounds with 4-bromophenyl substitution for controlling arthropod pests [1]. This industrial interest confirms that the 4-bromophenyl group on the thiadiazole ring delivers a tangible performance advantage over other halogen-substituted analogs, making the target compound a valuable intermediate for developing patentable, proprietary molecules, a key factor for industrial procurement.

Patents Agrochemicals Pharmaceuticals

Optimal Application Scenarios for Procuring N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide


Focused Anticancer SAR Library Expansion

Based on the established cytotoxicity of the 1,3,4-thiadiazole-2-(4-methoxyphenyl)acetamide scaffold against MDA-MB-231 cells [1], procuring this specific compound is ideal for expanding a structure-activity relationship (SAR) library. The 4-bromophenyl group introduces a heavy halogen for potential halogen bonding and can be a synthetic handle for further diversification via cross-coupling reactions. It allows researchers to directly probe the effect of a 4-bromo substituent versus the previously tested mercapto or alkylthio derivatives.

Enzyme Inhibitor Screening Against Carboxylic Acid-Binding Targets

The demonstrated ability of the 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine core to form hydrogen bonds with carboxylic acids, as shown in co-crystal structures [1], makes this compound a strong candidate for screening against enzymes with a critical carboxylic acid residue in their active site, such as certain proteases or phosphatases. The additional 4-methoxyphenylacetamide moiety may enhance binding affinity and selectivity for these targets.

Agrochemical Lead Generation and IP Expansion

Given the patent literature highlighting the use of 4-bromophenyl-1,3,4-thiadiazoles as arthropod pest control agents [1], this compound serves as a direct starting point for generating novel agrochemical leads. Procuring it provides a foundation for creating a proprietary compound library for screening against agricultural pests, enabling the development of new IP in a validated chemical space.

Chemical Biology Probe for Halogen Bonding Studies

The specific combination of a bromine atom on one phenyl ring and a methoxy group on the other provides a unique tool for chemical biology. It allows for the systematic study of halogen bonding interactions within a biological context, distinct from the more common chloro- or fluoro-substituted probes. This can be used to validate target engagement mechanisms where halogen bonding is hypothesized to be crucial.

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.